2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-
Description
This compound is a bis-pyrrolidinedione derivative featuring a dithiobis[(1-oxo-11,1-undecanediyl)oxy] linker. The structure comprises two 2,5-pyrrolidinedione (maleimide-like) moieties connected via a flexible aliphatic chain containing sulfur atoms and ester groups. The long undecanediyl spacer (11-carbon chain) and dithioether linkages contribute to its unique physicochemical properties, such as enhanced solubility in nonpolar solvents and flexibility, making it suitable for applications in polymer crosslinking, drug delivery systems, and bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[[11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecyl]disulfanyl]undecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O8S2/c33-25-19-20-26(34)31(25)39-29(37)17-13-9-5-1-3-7-11-15-23-41-42-24-16-12-8-4-2-6-10-14-18-30(38)40-32-27(35)21-22-28(32)36/h1-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKQWUXBBOQYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430980 | |
| Record name | 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147072-47-7 | |
| Record name | 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- typically involves the reaction of 2,5-pyrrolidinedione with dithiobis(undecanoic acid) derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps often include recrystallization and chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the cleavage of the dithiobis linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with free thiol groups
Substitution: New ester or amide derivatives
Scientific Research Applications
2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form stable linkages with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- involves its ability to form covalent bonds with target molecules. The dithiobis groups can interact with thiol-containing compounds, leading to the formation of disulfide bonds. This property is particularly useful in biological systems where disulfide bond formation is crucial for protein structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between the target compound and analogous bis-pyrrolidinediones:
*Estimated based on structural analogs.
Physicochemical Properties
- Flexibility : The undecanediyl spacer provides greater conformational flexibility, facilitating interactions with biomolecules or polymer chains. Shorter linkers (e.g., 2-carbon in CAS 125503-35-7) restrict motion, reducing efficacy in dynamic systems .
- Reactivity: Thioether linkages in the target compound offer distinct reactivity toward thiol-containing molecules (e.g., cysteine residues in proteins), whereas oxygen-based linkers (e.g., esters in norbornene derivatives) are more susceptible to hydrolysis .
Thermal and Chemical Stability
- Thermal Stability : Aromatic linkers (e.g., phenylene in CAS 3006-93-7) exhibit higher thermal stability (>200°C) than aliphatic counterparts due to rigid conjugation. The target compound’s aliphatic chain may degrade at lower temperatures (~150–180°C) .
- Hydrolytic Stability : The ester groups in the target compound are prone to hydrolysis under basic conditions, whereas amide-linked analogs (e.g., N,N′-(1,3-Phenylene)dimaleimide) are more resistant .
Research Findings and Case Studies
- Micellar Nanoparticles: highlights a block-copolymer using a norbornene-pyrrolidinedione derivative for MMP-sensitive drug delivery. The target compound’s longer chain could improve encapsulation efficiency for hydrophobic drugs .
- Crosslinking Efficiency : In polymer networks, the dithiobis linker’s flexibility allows for higher crosslink density compared to rigid spacers, enhancing mechanical properties in elastomers .
Biological Activity
2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- (CAS Number: 147072-47-7) is a complex organic compound with a molecular formula of and a molecular weight of 628.84 g/mol. This compound is notable for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.
Chemical Structure and Properties
The compound features a unique dithiobis linkage which enhances its reactivity and ability to form stable complexes with biological molecules. The presence of the pyrrolidine and dithiobis groups allows for interactions with thiol-containing compounds, making it particularly relevant in biochemical applications.
Synthesis
The synthesis typically involves the reaction of 2,5-pyrrolidinedione with dithiobis(undecanoic acid) derivatives in organic solvents like dichloromethane or tetrahydrofuran, often using coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation. Industrial production may utilize continuous flow processes to optimize yield and purity through automated reactors and controlled conditions.
The biological activity of 2,5-Pyrrolidinedione is primarily attributed to its ability to form covalent bonds with target molecules. The dithiobis groups can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are crucial for protein structure and function. This property is particularly useful in drug design and delivery systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2,5-Pyrrolidinedione. For instance, research on 5-oxopyrrolidine derivatives has shown promising results against A549 human lung adenocarcinoma cells. The compounds exhibited structure-dependent anticancer activity, where specific substitutions enhanced efficacy:
| Compound | Substitution | A549 Cell Viability (%) |
|---|---|---|
| Base | None | 78–86 |
| Compound 6 | 4-Chlorophenyl | 64 |
| Compound 8 | 4-Dimethylamino phenyl | Significantly lower than control |
The incorporation of certain functional groups was found to improve cytotoxicity selectively towards cancer cells while sparing non-cancerous cells.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against multidrug-resistant pathogens. In particular, studies have screened these compounds against strains such as Staphylococcus aureus and Klebsiella pneumoniae, revealing significant efficacy:
| Pathogen | Activity Level |
|---|---|
| Methicillin-resistant S. aureus | High |
| Carbapenem-resistant K. pneumoniae | Moderate |
The ability to combat multidrug-resistant strains positions these compounds as valuable candidates in the ongoing fight against antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a series of 5-oxopyrrolidine derivatives on A549 cells. The results indicated that certain structural modifications led to increased cytotoxicity while maintaining lower toxicity towards normal cells. This suggests that targeted modifications can enhance therapeutic indices.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of these derivatives against resistant strains of bacteria. The findings underscored the importance of structural diversity in developing effective antimicrobial agents capable of overcoming resistance mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
